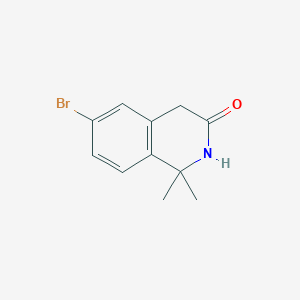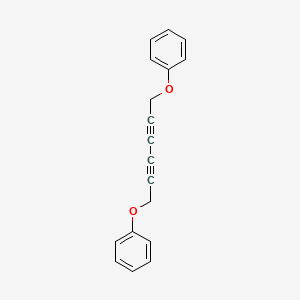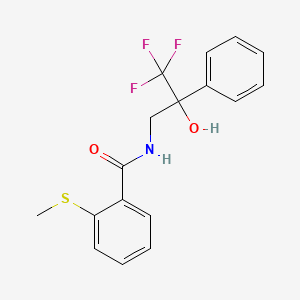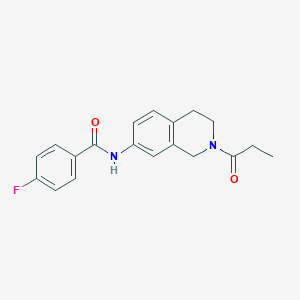
6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a derivative of the dihydroisoquinoline family, which is of significant interest in medicinal chemistry due to its potential biological activities. The presence of a bromine atom at the 6-position makes it a versatile intermediate for further chemical modifications, potentially leading to the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of related bromo-substituted quinolines and dihydroisoquinolines has been explored in several studies. For instance, the Knorr synthesis has been utilized to prepare 6-bromoquinolin-2(1H)-one derivatives through a condensation and cyclization sequence starting from β-keto esters and 4-bromoaniline . Another approach involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence to produce N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors . These methods highlight the versatility of bromo-substituted compounds in constructing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of bromo-substituted quinolines and dihydroisoquinolines has been characterized using various analytical techniques. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Such detailed structural analysis is crucial for understanding the molecular interactions and properties of these compounds.
Chemical Reactions Analysis
Bromo-substituted dihydroisoquinolines can undergo various chemical reactions, serving as intermediates for the synthesis of biologically active molecules. The Friedländer synthesis has been employed to incorporate 6-bromoquinoline into novel chelating ligands, which can further react to form biquinolines or alkynyl derivatives . Additionally, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, has been synthesized from amino acids through a sequence of reactions including bromination .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted dihydroisoquinolines are influenced by their molecular structure. For instance, the optical properties of 6-bromoquinoline derivatives have been examined, revealing high emission quantum yields, which could be of interest for applications in materials science . The reactivity of these compounds, such as in the formation of bromonium ylides, is also a significant aspect of their chemical behavior .
Scientific Research Applications
Antioxidant Applications and Chemical Synthesis
- The study of the antioxidant ethoxyquin and its analogues has shown that modifications to the molecular structure of antioxidants can greatly influence their efficacy and cost-effectiveness in applications such as fish meal preservation. This suggests that structurally related compounds like "6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one" could have potential as antioxidants in various industrial and food preservation contexts (A. J. de Koning, 2002).
Regioselectivity in Chemical Reactions
- Research on the regioselectivity of free radical bromination of dimethylated pyridines demonstrates the nuanced control over chemical reactions that can be achieved through understanding the underlying mechanisms. This knowledge can be applied to the synthesis and functionalization of compounds like "6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one," enabling the development of novel pharmaceuticals or materials with specific properties (Rajesh Thapa et al., 2014).
Pharmacological Significance of Isoquinoline Derivatives
- Isoquinoline derivatives are highlighted for their wide range of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor effects. This broad pharmacological potential suggests that derivatives like "6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one" could be valuable scaffolds for the development of new therapeutic agents (K. Danao et al., 2021).
Environmental and Analytical Chemistry
- Studies on the environmental concentrations and toxicology of bromophenols and their derivatives, as well as analytical methods used in determining antioxidant activity, provide a foundation for exploring the environmental impact and potential analytical applications of brominated isoquinoline compounds. These insights could inform research on the environmental fate, bioaccumulation, and analytical detection of compounds like "6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one" (C. Koch & B. Sures, 2018).
properties
IUPAC Name |
6-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCRZDLMXMERTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)
![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)





![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)